molecular formula C44H66F3N11O24S5 B12414924 Phytochelatin 5 (TFA)

Phytochelatin 5 (TFA)

Cat. No.: B12414924
M. Wt: 1350.4 g/mol
InChI Key: CDOPOAQIRITPNC-LEOSAWOUSA-N
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Description

Phytochelatin 5 (TFA) is a metal-binding compound synthesized by plants. It is part of the phytochelatin family, which are small peptides rich in cysteine residues. These peptides play a crucial role in the detoxification of heavy metals in plants by chelating metal ions and facilitating their sequestration into vacuoles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phytochelatin 5 (TFA) can be synthesized through enzymatic processes involving phytochelatin synthase. This enzyme catalyzes the production of phytochelatins from glutathione in the presence of heavy metals. The reaction conditions typically involve a buffered solution with a pH suitable for enzyme activity, often around neutral pH .

Industrial Production Methods

Industrial production of phytochelatin 5 (TFA) is not widely established due to its primary occurrence in plants. biotechnological approaches involving the expression of phytochelatin synthase in microbial systems could be explored for large-scale production. This would involve the cultivation of genetically modified microorganisms under controlled conditions to produce the desired peptide .

Chemical Reactions Analysis

Types of Reactions

Phytochelatin 5 (TFA) primarily undergoes chelation reactions with heavy metal ions. The thiol groups in the cysteine residues of phytochelatin 5 (TFA) have a high affinity for metal ions, forming stable complexes. This chelation process is crucial for the detoxification of metals such as cadmium, lead, and mercury .

Common Reagents and Conditions

The chelation reactions typically occur in the presence of heavy metal ions and a suitable buffer system to maintain the pH. Common reagents include metal salts such as cadmium chloride, lead nitrate, and mercuric chloride. The reactions are usually carried out at physiological pH and temperature to mimic the natural conditions in plants .

Major Products Formed

The major products formed from the chelation reactions are metal-phytochelatin complexes. These complexes are then transported into vacuoles within plant cells, where they are sequestered to prevent toxicity .

Scientific Research Applications

Phytochelatin 5 (TFA) has several scientific research applications, particularly in the fields of environmental science, biology, and biotechnology. Some of the key applications include:

Mechanism of Action

Phytochelatin 5 (TFA) exerts its effects through the chelation of heavy metal ions. The thiol groups in the cysteine residues bind to metal ions, forming stable complexes. These complexes are then transported into vacuoles within plant cells, where they are sequestered to prevent interference with cellular processes. The primary molecular target of phytochelatin 5 (TFA) is the metal ion, and the pathway involved includes the synthesis of phytochelatins by phytochelatin synthase and the subsequent transport of metal-phytochelatin complexes into vacuoles .

Comparison with Similar Compounds

Phytochelatin 5 (TFA) is part of a family of phytochelatins, which vary in the number of repeating γ-glutamylcysteine units. Similar compounds include:

    Phytochelatin 2 (TFA): Contains two γ-glutamylcysteine units.

    Phytochelatin 3 (TFA): Contains three γ-glutamylcysteine units.

    Phytochelatin 4 (TFA): Contains four γ-glutamylcysteine units.

The uniqueness of phytochelatin 5 (TFA) lies in its higher number of γ-glutamylcysteine units, which may provide it with a greater capacity for metal binding compared to shorter phytochelatins .

Properties

Molecular Formula

C44H66F3N11O24S5

Molecular Weight

1350.4 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C42H65N11O22S5.C2HF3O2/c43-17(38(66)67)1-6-27(54)46-23(13-77)34(62)50-19(40(70)71)3-8-29(56)48-25(15-79)36(64)52-21(42(74)75)5-10-31(58)49-26(16-80)37(65)53-20(41(72)73)4-9-30(57)47-24(14-78)35(63)51-18(39(68)69)2-7-28(55)45-22(12-76)33(61)44-11-32(59)60;3-2(4,5)1(6)7/h17-26,76-80H,1-16,43H2,(H,44,61)(H,45,55)(H,46,54)(H,47,57)(H,48,56)(H,49,58)(H,50,62)(H,51,63)(H,52,64)(H,53,65)(H,59,60)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75);(H,6,7)/t17-,18-,19-,20-,21-,22-,23-,24-,25-,26-;/m0./s1

InChI Key

CDOPOAQIRITPNC-LEOSAWOUSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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